![molecular formula C11H18O2 B13203986 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂. It is characterized by a cyclopropane ring attached to a carbaldehyde group and an oxan-4-yl ethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an oxan-4-yl ethyl halide with a cyclopropane carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxan-4-yl ethyl group can undergo nucleophilic substitution reactions, where the halide is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carboxylic acid.
Reduction: 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxan-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with the oxan group at a different position.
Cyclopropane-1-carbaldehyde: Lacks the oxan-4-yl ethyl substituent.
2-(Oxan-4-yl)ethylcyclopropane: Lacks the carbaldehyde group.
Uniqueness
2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the oxan-4-yl ethyl substituent, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-[1-(oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-8(11-6-10(11)7-12)9-2-4-13-5-3-9/h7-11H,2-6H2,1H3 |
Clave InChI |
WMTCAABBMFYFAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCOCC1)C2CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



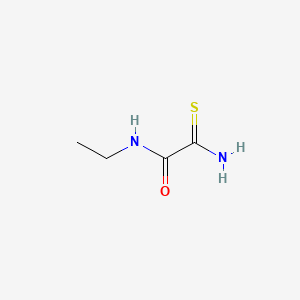

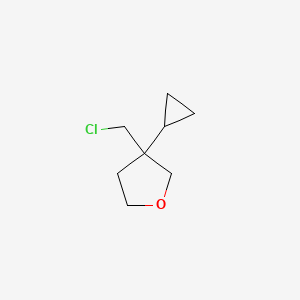
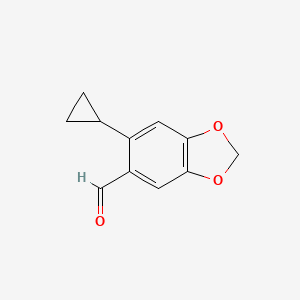
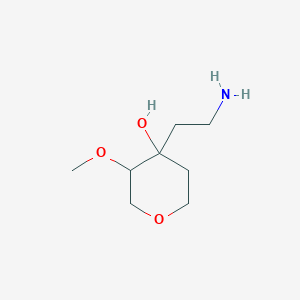
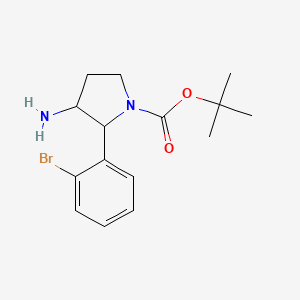
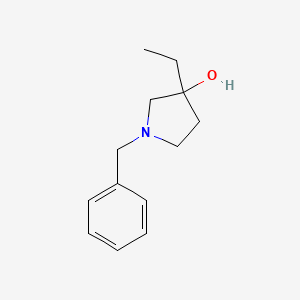
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
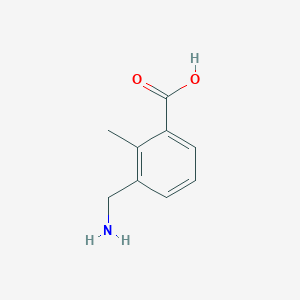
![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
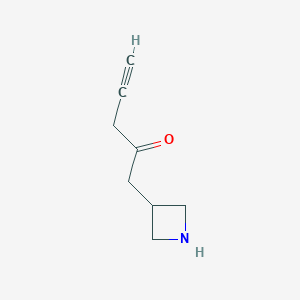
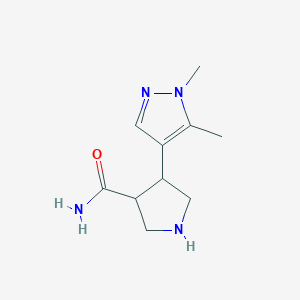
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
